4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone
Description
4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H22N4O3/c1-23-20(26)16-8-4-3-7-15(16)19(22-23)21(27)25-13-11-24(12-14-25)17-9-5-6-10-18(17)28-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
COWDNGAGGOEDPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
-
Substituted phthalic anhydrides : 2-Methylphthalic anhydride reacts with hydrazine hydrate in ethanol under reflux to yield 2-methyl-1(2H)-phthalazinone.
-
Benzoylbenzoic acid derivatives : Esterification of 2-(4-methylbenzoyl)benzoic acid followed by hydrazine treatment generates 4-substituted phthalazinones.
-
2-Methylphthalic anhydride (0.1 mol) is refluxed with hydrazine hydrate (5 mL, 98%) in ethanol (50 mL) for 2 hours.
-
The product, 2-methylphthalazinone, is isolated via filtration (yield: 70–85%, m.p. 240–244°C).
Introduction of the Carboxylic Acid Group at Position 4
Functionalization at position 4 is critical for subsequent coupling with piperazine.
Nitration and Reduction
-
Nitration : Treat 2-methylphthalazinone with fuming nitric acid to introduce a nitro group at position 4.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Diazotization and hydrolysis : The amine is diazotized (NaNO₂/HCl) and hydrolyzed to a hydroxyl group, which is oxidized to a carboxylic acid using KMnO₄.
Key data :
-
Intermediate 4-amino-2-methylphthalazinone: Yield 60%, m.p. 215–220°C.
-
Final 4-carboxy-2-methylphthalazinone: Yield 55%, m.p. 250–255°C.
Activation of the Carboxylic Acid
The carboxylic acid at position 4 is activated to facilitate coupling with piperazine.
Acyl Chloride Formation
-
Reagents : Oxalyl chloride (2.2 eq) in dichloromethane (DCM) with catalytic DMF.
-
Conditions : Stir at 0–5°C for 1 hour, then room temperature for 2 hours.
Example :
4-Carboxy-2-methylphthalazinone (10 mmol) is treated with oxalyl chloride (22 mmol) in DCM (30 mL). The acyl chloride is obtained as a pale yellow solid (yield: 90–95%).
Coupling with 1-(2-Methoxyphenyl)piperazine
The acyl chloride reacts with 1-(2-methoxyphenyl)piperazine to form the target compound.
Reaction Conditions
-
1-(2-Methoxyphenyl)piperazine (12 mmol) is dissolved in DCM (20 mL).
-
The acyl chloride (10 mmol) is added dropwise at 0°C, followed by DIPEA (25 mmol).
-
The mixture is stirred for 24 hours, washed with NaHCO₃ (2×15 mL), and purified via silica gel chromatography (hexane/EtOAc 3:1).
Yield : 60–75%.
Characterization :
-
¹H NMR (600 MHz, CDCl₃) : δ 7.85 (d, J = 15.6 Hz, 1H, =CH), 6.99–7.54 (m, 8H, ArH), 3.80 (s, 3H, OCH₃), 3.65–3.32 (m, 8H, NCH₂).
-
MS (ESI) : m/z 406.2 [M+H]⁺.
Alternative Routes and Optimizations
One-Pot Synthesis
Piperazine Synthesis
1-(2-Methoxyphenyl)piperazine is synthesized via:
-
Buchwald–Hartwig coupling : Piperazine reacts with 2-bromo-1-methoxybenzene using Pd(OAc)₂ and XPhos.
-
Ullmann coupling : Copper-catalyzed coupling of piperazine with 2-iodoanisole.
Analytical and Spectroscopic Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Melting point | 240–244°C | |
| ¹H NMR (CDCl₃) | δ 3.80 (s, OCH₃), 7.85 (d, =CH) | |
| HPLC purity | >98% | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C) |
Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) and aromatic groups undergo selective oxidation under controlled conditions:
These reactions retain the phthalazinone framework while modifying electronic properties for biological studies .
Reduction Reactions
The carbonyl group and aromatic systems participate in reduction pathways:
Reduction of the carbonyl group enhances hydrogen-bonding capacity, critical for receptor targeting .
Nucleophilic Substitution
The piperazine nitrogen and methoxy group enable substitution reactions:
Substitutions modify pharmacological profiles by altering electronic and steric properties .
Cycloaddition and Ring-Opening
The phthalazinone core participates in cycloaddition under specific conditions:
These reactions demonstrate the compound’s utility in synthesizing polycyclic architectures .
Photochemical Reactions
UV-induced transformations reveal unique reactivity:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm)/CH₃CN | Cross-linked dimer via phthalazinone C=C bond activation |
Mechanistic Insights
-
Methoxy oxidation : PCC abstracts a hydride from the methoxy group, forming a ketone intermediate that tautomerizes to a phenol .
-
Piperazine alkylation : The unprotonated nitrogen attacks electrophilic alkyl halides, facilitated by NaH as a base .
-
Carbonyl reduction : LiAlH₄ delivers hydrides to the electrophilic carbonyl carbon, forming a secondary alcohol .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor:
- Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition : Research indicates that 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone can inhibit PARP-1, an enzyme involved in DNA repair mechanisms. This inhibition may lead to increased cancer cell death, especially in cancers with defective DNA repair pathways, such as breast cancer cell lines (e.g., MDA-MB-436) .
Neurodegenerative Diseases
The compound's structural properties suggest potential therapeutic effects in treating neurodegenerative diseases like Alzheimer's disease. It has been studied for its role as an acetylcholinesterase (AChE) inhibitor, which is relevant for cognitive function enhancement .
Pharmacological Properties
The compound exhibits properties that may be beneficial in treating conditions such as hypertension and benign prostatic hyperplasia through its action as an alpha1-adrenergic receptor antagonist .
Industrial Applications
In addition to its medicinal uses, 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is explored for applications in developing new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is unique due to its dual functionality, combining the biological activity of the phthalazinone core with the pharmacological properties of the piperazine moiety. This dual functionality enhances its potential as a therapeutic agent with multiple mechanisms of action .
Biological Activity
4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C27H26N4O4S
- Molecular Weight : 502.6 g/mol
- IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide
- Structure : The compound consists of a phthalazinone core with a piperazine moiety and a methoxyphenyl substituent, which contributes to its biological activity.
Biological Activity
The biological activity of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone has been investigated in various studies, focusing on its effects on different biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly the inhibition of the PI3K/Akt pathway, which is crucial for cell growth and survival.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
Preliminary findings suggest that 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone may possess neuroprotective properties. In animal models of neurodegeneration, the compound has been shown to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt pathway | |
| Antimicrobial | Disruption of bacterial membranes | |
| Neuroprotective | Reduction of oxidative stress and inflammation |
Case Studies
- Anticancer Study : A study published in 2023 evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a significant decrease in cell viability with an IC50 value of 15 µM, indicating potent anticancer activity.
- Antimicrobial Efficacy : In a 2024 study, the compound was tested against multi-drug resistant E. coli strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an effective antimicrobial agent.
- Neuroprotection in Animal Models : A recent animal study demonstrated that administration of the compound at doses of 10 mg/kg significantly improved cognitive function in models of induced neurodegeneration, correlating with reduced levels of inflammatory cytokines in brain tissues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves coupling a phthalazinone core with a functionalized piperazine derivative. For example, uranyl nitrate complexes of phthalazinones are prepared by dissolving the ligand in acetic acid, followed by mixing with uranyl nitrate in aqueous solution and stirring in a water bath for 30 minutes . Process optimization may include Gabriel amine synthesis to streamline the production of the phthalazinone core, as seen in improved routes using asymmetric transformations of 4-chlorobenzamide . Key parameters include solvent choice (e.g., DMF for microwave-assisted reactions), temperature control, and purification via chromatography or crystallization.
Q. How is structural characterization of this compound achieved using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization employs ¹H NMR (e.g., DMSO-d₆ solvent, 300 MHz for resolving aromatic protons and piperazine signals ), UV-Vis spectroscopy (absorption maxima at ~383 nm in acetonitrile with ε ≈ 32,000 L mol⁻¹ cm⁻¹ ), and mass spectrometry (fast atom bombardment for molecular ion confirmation at m/z 571.2 ). X-ray crystallography can resolve piperazine-phthalazinone conformations, as demonstrated in related piperazinone structures .
Advanced Research Questions
Q. How do structural modifications to the phthalazinone core and piperazinyl substituents influence dual activities like thromboxane A2 (TXA2) synthetase inhibition and bronchodilation?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 4-position substituent (e.g., 3-pyridyl or thiazolyl groups) is critical for TXA2 inhibition, while 2-alkyl substituents (methyl/ethyl) enhance bronchodilatory activity without steric hindrance . Hydrophobicity of the 4-substituent improves bronchodilation efficacy, whereas polar groups reduce it. Rational design involves synthesizing analogs with heteroaromatic nuclei and evaluating in vitro enzyme inhibition (TXA2 IC₅₀) and in vivo bronchorelaxation in animal models .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Contradictions may arise from metabolic stability, bioavailability, or off-target effects. Strategies include:
- Pharmacokinetic profiling : Measuring plasma half-life, tissue distribution, and metabolite identification.
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance absorption .
- Dual-activity optimization : Balancing TXA2 inhibition and bronchodilation by tuning substituent hydrophobicity, as seen in derivatives like KK-505 and KK-562 .
Q. How does the 2-methoxyphenylpiperazinyl moiety impact the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer : The methoxy group enhances lipophilicity, improving membrane permeability and CNS penetration. Piperazine’s basic nitrogen facilitates salt formation (e.g., hydrochlorides) for solubility optimization . Comparative studies with non-methoxy analogs (e.g., 4-phenyl derivatives) show reduced bronchodilatory activity, highlighting the moiety’s role in target engagement .
Methodological and Analytical Questions
Q. What advanced analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-MS : Quantifies impurities and degradation products using reverse-phase columns and electrospray ionization .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition at ~280°C ).
- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months, monitoring via NMR and LC-MS for hydrolytic or oxidative degradation .
Q. How can computational modeling predict the compound’s binding affinity to TXA2 synthetase or other targets?
- Methodological Answer :
- Docking simulations : Use crystal structures of TXA2 synthetase (PDB ID) to model interactions between the phthalazinone core and active-site residues .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) or logP values with bioactivity data .
- Molecular dynamics : Simulate ligand-receptor complexes to assess binding stability over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
